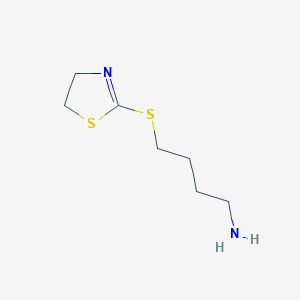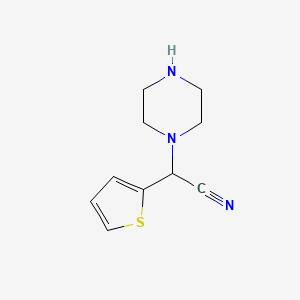
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile is an organic compound that features both a piperazine ring and a thiophene ring. These structural motifs are often found in various pharmacologically active compounds, making this compound of interest in medicinal chemistry and drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the reaction of a thiophene derivative with a piperazine derivative under specific conditions. One common method might include:
Starting Materials: Thiophene-2-carboxaldehyde and piperazine.
Reaction Conditions: The reaction may be carried out in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF).
Procedure: The thiophene-2-carboxaldehyde is reacted with piperazine to form the desired product, this compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenated compounds or alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 2-(Piperazin-1-yl)-2-(thiophen-2-yl)ethylamine.
Substitution: Various substituted piperazine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological systems.
Medicine: Potential use in drug discovery and development, particularly in targeting neurological or psychiatric disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In medicinal chemistry, it might interact with specific receptors or enzymes in the body, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene ring can enhance the compound’s binding affinity and selectivity.
類似化合物との比較
Similar Compounds
2-(Piperazin-1-yl)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.
2-(Piperazin-1-yl)-2-(furan-2-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
2-(Piperazin-1-yl)-2-(thiophen-2-yl)acetonitrile is unique due to the presence of both a piperazine ring and a thiophene ring, which can confer distinct pharmacological properties and reactivity compared to its analogs.
特性
分子式 |
C10H13N3S |
|---|---|
分子量 |
207.30 g/mol |
IUPAC名 |
2-piperazin-1-yl-2-thiophen-2-ylacetonitrile |
InChI |
InChI=1S/C10H13N3S/c11-8-9(10-2-1-7-14-10)13-5-3-12-4-6-13/h1-2,7,9,12H,3-6H2 |
InChIキー |
FCDRHDKGKBAGPP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C(C#N)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1E)-2-Carboxyeth-1-en-1-yl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13249749.png)
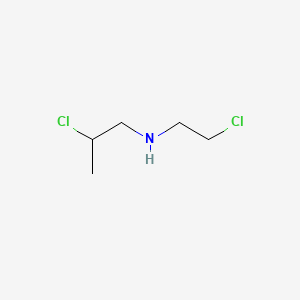
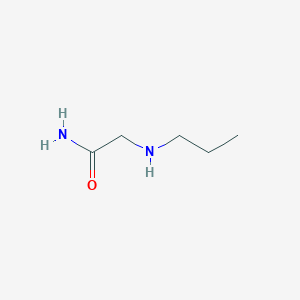
![(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine](/img/structure/B13249769.png)

![2-{[(2,3-Dichlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13249773.png)

![4-[(4-Bromophenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13249789.png)

![(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine](/img/structure/B13249805.png)
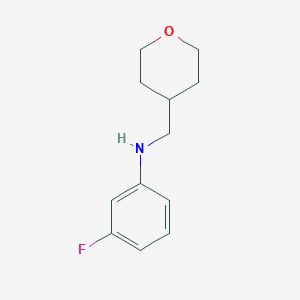
![5-{Octahydrocyclopenta[c]pyrrol-3a-yl}-3-(propan-2-yl)-1,2,4-oxadiazole](/img/structure/B13249821.png)

